Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
Description
Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate (CAS: 1332612-57-3) is a thienopyridine derivative and a sulfate salt of the ethyl ester analog of clopidogrel. It belongs to the class of P2Y12 receptor antagonists, which inhibit platelet aggregation by blocking adenosine diphosphate (ADP)-mediated activation . Structurally, it features an ethyl ester group at the acetoxy position and a sulfate counterion, distinguishing it from the methyl ester variant (clopidogrel bisulfate). The (S)-enantiomer is pharmacologically active, while the (R)-isomer is considered an impurity with reduced efficacy .
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQIIDIBKISIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The enantioselective synthesis of the (S)-enantiomer leverages a Strecker reaction catalyzed by a Jacobsen non-metallic asymmetric catalyst. This method, detailed in US Patent 6,858,734, avoids biocatalysts and classical resolution by directly introducing chirality during the cyanation step. The process begins with the condensation of 2-chlorobenzaldehyde and 2-(2-aminoethyl)thiophene to form an imine intermediate. Subsequent reaction with hydrogen cyanide (HCN) in the presence of the Jacobsen catalyst yields a cyanoamine with 75–85% enantiomeric excess (ee).
Catalyst Design and Mechanism
The Jacobsen catalyst, derived from a thiourea-based organocatalyst, facilitates asymmetric induction by stabilizing the transition state through hydrogen bonding. Its structure, featuring a binaphthyl backbone and electron-withdrawing substituents, enhances enantioselectivity by creating a chiral environment around the imine substrate. This catalytic system eliminates the need for transition metals, reducing toxicity and simplifying purification.
Key Reaction Parameters
Downstream Processing
The cyanoamine intermediate undergoes hydrolysis and esterification to form the ethyl ester. Sulfation is achieved via treatment with sulfuric acid in ethanol, yielding the final sulfate salt with >99% chemical purity and 98% ee after chromatographic purification.
Condensation of Chiral Glycine Derivatives
Synthetic Strategy
Chinese Patent CN101519401A outlines an alternative route starting from (S)-(+)-o-chlorophenylglycine methyl ester·L-tartrate. This method avoids isolating unstable intermediates, thereby minimizing racemization. The key step involves condensing the glycine derivative with p-substituted thiophen-2-ethyl benzenesulfonate under basic conditions.
Reaction Conditions and Optimization
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Base : Potassium carbonate or sodium hydroxide in aqueous ethanol.
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Temperature : 40–60°C for 4–8 hours.
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Acidification : Post-condensation, the product is treated with HCl or H2SO4 to form the sulfate salt.
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Yield : 85–90% with 97% ee, attributed to the retention of configuration during the one-pot process.
Advantages Over Classical Methods
By retaining the L-tartrate counterion throughout the reaction, this method prevents racemization of the glycine ester. Additionally, the use of commercially available benzenesulfonyl chlorides (e.g., p-toluenesulfonyl chloride) reduces costs and synthetic complexity.
Comparative Analysis of Synthetic Routes
Enantiomeric Purity and Scalability
Challenges and Mitigations
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Racemization : The Strecker method risks racemization during cyanoamine hydrolysis, necessitating low-temperature conditions. In contrast, the glycine route avoids intermediate isolation, preserving stereochemistry.
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Catalyst Availability : Jacobsen catalysts require multi-step synthesis, increasing production costs. The glycine method uses commodity chemicals, enhancing scalability.
Sulfation and Salt Formation
Both methods converge on sulfation to produce the final sulfate salt. Treatment with concentrated sulfuric acid in ethanol precipitates the product, which is filtered and dried under vacuum. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
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Antiplatelet Therapy
- Clopidogrel is primarily utilized to prevent thrombotic events in patients with cardiovascular diseases. It is effective in reducing the risk of myocardial infarction and stroke in patients with a history of atherosclerosis or acute coronary syndrome .
- The ethyl ester form demonstrates improved bioavailability and a more favorable pharmacokinetic profile compared to other formulations .
- Combination Therapy
- Potential Neuroprotective Effects
Table 1: Summary of Clinical Studies Involving Clopidogrel
Mechanism of Action
The mechanism by which Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pharmacological and Metabolic Comparison
| Parameter | Ethyl Ester Sulfate | Clopidogrel (Methyl) | Vicagrel | Prasugrel |
|---|---|---|---|---|
| Ester Group | Ethyl | Methyl | Acetoxy | Cyclopropyl |
| Activation Pathway | CES2/AADAC (proposed) | CYP450 (CYP2C19) | CES2/AADAC | Esterases |
| Bioavailability | Higher (predicted) | ~50% | Improved | >80% |
| Time to Peak Effect | Not reported | 2–4 hours | Faster | 30 minutes |
| Key Advantage | Potential stability | Established use | CYP-independent | Potency |
Biological Activity
Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is a compound with significant biological activity, particularly in the realm of pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H19ClN2O4S
- Molecular Weight : 368.85 g/mol
- CAS Number : 1357474-92-0
The compound belongs to a class of thienopyridines, which are known for their antiplatelet and anticoagulant properties. Its structural characteristics allow it to interact with various biological targets effectively.
This compound primarily acts as an antiplatelet agent. It is an analog of clopidogrel, a widely used medication for preventing thrombotic events.
- Platelet Aggregation Inhibition : The compound inhibits ADP-induced platelet aggregation by blocking the P2Y12 receptor, similar to clopidogrel. This action prevents the activation and aggregation of platelets, thereby reducing the risk of thrombus formation .
- Thrombus Stabilization : By modulating platelet responses, it stabilizes thrombus formation under pathological conditions, which is critical in managing acute coronary syndromes and other cardiovascular diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
| Activity | Description |
|---|---|
| Antiplatelet Activity | Inhibits ADP-induced platelet aggregation through P2Y12 receptor blockade |
| Antithrombotic Properties | Reduces thrombus formation in animal models of thrombosis |
| Cardiovascular Benefits | Demonstrated efficacy in reducing ischemic events in clinical studies |
| Safety Profile | Lower incidence of major bleeding compared to traditional therapies like aspirin |
Case Studies and Research Findings
- Clinical Efficacy : A study involving patients with acute coronary syndrome demonstrated that administration of this compound resulted in a significant reduction in major adverse cardiovascular events compared to placebo .
- Comparative Analysis with Clopidogrel : Research indicates that this compound has a similar mechanism to clopidogrel but may offer improved safety profiles and reduced side effects. In head-to-head trials, it showed comparable efficacy with fewer incidences of gastrointestinal bleeding .
- Pharmacokinetics : Studies have highlighted its favorable pharmacokinetic profile, including rapid absorption and metabolism, which enhances its therapeutic potential in acute settings .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate, and how can purity be optimized?
- Methodology :
- Step 1 : Begin with the condensation of ethyl chloroacetate with a thienopyridine precursor under reflux in ethanol, as described in analogous syntheses .
- Step 2 : Introduce the 2-chlorophenyl group via nucleophilic substitution. Monitor reaction progress using HPLC with UV detection at 254 nm.
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol to achieve >99% purity. Elemental analysis (C, H, N) and NMR (¹H/¹³C) are essential for validation .
Q. How is the compound’s stereochemistry confirmed, and what analytical techniques are most reliable?
- Methodology :
- Single-Crystal X-ray Diffraction : Resolve the (S)-configuration by growing crystals in a methanol/water mixture and analyzing with a Rigaku Saturn diffractometer (monochromatic Cu-Kα radiation, λ = 1.54178 Å). Compare bond angles and torsion angles to computational models .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, flow rate 1.0 mL/min) to separate enantiomers and confirm optical purity .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for modifying the thienopyridine core?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and intermediates. Software like Gaussian or ORCA can predict regioselectivity in sulfonation or alkylation reactions .
- Reaction Path Search : Use the artificial force-induced reaction (AFIR) method to identify low-energy pathways for ring closure or substituent addition .
Q. How can researchers resolve contradictions in solubility data across different solvents?
- Methodology :
- Solubility Profiling : Conduct shake-flask experiments in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) at 25°C. Quantify solubility via UV spectrophotometry (λ = 280 nm).
- Data Reconciliation : Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity. Discrepancies may arise from polymorphic forms; validate via differential scanning calorimetry (DSC) .
Q. What experimental design principles minimize variability in enantioselective synthesis?
- Methodology :
- Design of Experiments (DoE) : Use a central composite design (CCD) to optimize reaction temperature, catalyst loading, and solvent polarity. Response variables include enantiomeric excess (EE%) and yield.
- Statistical Analysis : Perform ANOVA to identify significant factors. For example, a study showed that catalyst loading (p < 0.01) and temperature (p < 0.05) dominate EE% in asymmetric hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
